molecular formula C14H18N5O7P B079592 Monobutyryl cyclic AMP CAS No. 13117-60-7

Monobutyryl cyclic AMP

Cat. No.: B079592
CAS No.: 13117-60-7
M. Wt: 399.3 g/mol
InChI Key: NVGDLMUKSMHEQT-FRJWGUMJSA-N
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Description

Monobutyryl cyclic adenosine monophosphate is a derivative of cyclic adenosine monophosphate, a crucial second messenger in various biological processes. The addition of a butyryl group enhances its membrane permeability, making it a valuable tool in biochemical research. This compound is often used to study cellular processes regulated by cyclic adenosine monophosphate, such as cell growth, differentiation, and gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions: Monobutyryl cyclic adenosine monophosphate can be synthesized through the butyrylation of cyclic adenosine monophosphate. The process involves the reaction of cyclic adenosine monophosphate with butyric anhydride in the presence of a base, such as pyridine, to form the monobutyryl derivative. The reaction is typically carried out at room temperature and monitored using thin-layer chromatography.

Industrial Production Methods: While specific industrial production methods for monobutyryl cyclic adenosine monophosphate are not well-documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include the optimization of reaction conditions to maximize yield and purity, followed by purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Monobutyryl cyclic adenosine monophosphate undergoes various chemical reactions, including hydrolysis, deacylation, and phosphorylation.

Common Reagents and Conditions:

    Hydrolysis: This reaction involves the cleavage of the butyryl group, typically using acidic or basic conditions.

    Deacylation: Enzymatic deacylation can occur in the presence of specific esterases, leading to the removal of the butyryl group.

    Phosphorylation: This reaction can occur in the presence of kinases, leading to the formation of phosphorylated derivatives.

Major Products:

    Hydrolysis: The major product is cyclic adenosine monophosphate.

    Deacylation: The major product is cyclic adenosine monophosphate.

    Phosphorylation: The major products are phosphorylated derivatives of monobutyryl cyclic adenosine monophosphate.

Scientific Research Applications

Monobutyryl cyclic adenosine monophosphate is widely used in scientific research due to its ability to mimic the effects of cyclic adenosine monophosphate while being more membrane-permeable. Its applications include:

    Chemistry: Used as a tool to study the mechanisms of cyclic adenosine monophosphate-dependent reactions.

    Biology: Employed in cell culture studies to investigate the role of cyclic adenosine monophosphate in cell growth, differentiation, and gene expression.

    Medicine: Used in research to understand the signaling pathways involved in various diseases, including cancer and cardiovascular diseases.

    Industry: Applied in the development of pharmaceuticals and other products that target cyclic adenosine monophosphate signaling pathways.

Mechanism of Action

Monobutyryl cyclic adenosine monophosphate exerts its effects by mimicking the action of cyclic adenosine monophosphate. It activates cyclic adenosine monophosphate-dependent protein kinases, leading to the phosphorylation of target proteins. This activation triggers various cellular responses, including changes in gene expression, cell growth, and differentiation. The butyryl group enhances the compound’s ability to penetrate cell membranes, making it more effective in cellular studies.

Comparison with Similar Compounds

    Dibutyryl cyclic adenosine monophosphate: Another butyryl derivative of cyclic adenosine monophosphate, which has two butyryl groups instead of one.

    Cyclic adenosine monophosphate: The parent compound without any butyryl groups.

    N6-monobutyryl cyclic adenosine monophosphate: A similar compound with the butyryl group attached to the N6 position.

Uniqueness: Monobutyryl cyclic adenosine monophosphate is unique due to its single butyryl group, which provides a balance between membrane permeability and biological activity. This makes it a valuable tool for studying cyclic adenosine monophosphate-dependent processes without the complications associated with multiple butyryl groups.

Properties

IUPAC Name

N-[9-[(4aR,6R,7R,7aS)-2,7-dihydroxy-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]purin-6-yl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N5O7P/c1-2-3-8(20)18-12-9-13(16-5-15-12)19(6-17-9)14-10(21)11-7(25-14)4-24-27(22,23)26-11/h5-7,10-11,14,21H,2-4H2,1H3,(H,22,23)(H,15,16,18,20)/t7-,10-,11-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGDLMUKSMHEQT-FRJWGUMJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N5O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

33116-16-4 (unspecified hydrochloride salt), 13117-60-7 (Parent)
Record name Monobutyryl cyclic AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID60927103
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13117-60-7, 33116-16-4
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3′,5′-(hydrogen phosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13117-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Monobutyryl cyclic AMP
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013117607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033116164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-[9-(2,7-Dihydroxy-2-oxotetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl)-9H-purin-6-yl]butanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60927103
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adenosine, N-(1-oxobutyl)-, cyclic 3',5'-(hydrogen phosphate), sodium salt
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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